(3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene
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Overview
Description
(3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene: is a complex organic compound known for its unique structure and properties. This compound belongs to the class of sesquiterpenes, which are naturally occurring hydrocarbons found in essential oils and resins of plants. The compound’s intricate structure includes multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the methoxy group and other substituents. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene has several applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding natural product biosynthesis.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism by which (3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. The compound’s structure allows it to fit into enzyme active sites, blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Cedrol: A sesquiterpene alcohol with similar structural features.
Cedrene: Another sesquiterpene with a comparable carbon skeleton.
Cedryl acetate: An ester derivative of cedrol with similar applications in the fragrance industry.
Uniqueness
What sets (3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene apart is its specific stereochemistry and the presence of a methoxy group, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
(1S,2R,5S,7R,8R)-2-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-11-6-9-16-10-12(11)14(2,3)13(16)7-8-15(16,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12-,13+,15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHVEMOQIUUEQH-QUEVPRLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CC1C(C2CCC3(C)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]23C[C@H]1C([C@@H]2CC[C@@]3(C)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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